molecular formula C11H11ClN2 B046364 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole CAS No. 916766-83-1

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Cat. No. B046364
M. Wt: 206.67 g/mol
InChI Key: YLJMPTWMRVXTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-phenyl-1H-pyrazole derivatives often involves multi-step reactions, including Knoevenagel condensation and cyclization reactions, starting from basic organic compounds like acetophenone and hydrazine. These processes have been optimized to achieve high yields, demonstrating the compound's synthetic accessibility (Liu, Xu, & Xiong, 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those similar to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole, has been elucidated through techniques like X-ray diffraction. These studies reveal details about the compound's crystal packing and intermolecular interactions, which are essential for understanding its chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of diverse compounds with potential biological activities. These reactions underscore the compound's versatility in synthetic organic chemistry (D. Grotjahn et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and other fields. X-ray diffraction studies provide insight into the compound's solid-state characteristics, including crystal packing and hydrogen bonding patterns (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole derivatives, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Studies on their synthesis, characterization, and reactivity patterns help in understanding these properties, paving the way for their application in various chemical reactions and processes (Pareek, Joseph, & Seth, 2010).

Scientific Research Applications

  • Anticancer Therapy : 3-phenyl-1H-pyrazole derivatives have shown potential as small molecular inhibitors for anticancer therapy, indicating their potential for targeted therapy against various cancers (Liu, Xu, & Xiong, 2017).

  • Antimicrobial and Antioxidant Properties : Certain 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives exhibit antimicrobial and antioxidant capabilities, suggesting therapeutic applications (Chennapragada & Palagummi, 2018).

  • Potential Therapeutic Applications : The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2), a biologically important pyrazole-4-carboxylic acid derivative, has been identified for potential therapeutic applications (Viveka et al., 2016).

  • Antibacterial Activity : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrate promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

  • Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit moderate to excellent antifungal activity against phytopathogenic fungi (Du et al., 2015).

  • Antioxidant Properties : A new pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has shown promising antioxidant properties (Naveen et al., 2021).

  • Broad Antimicrobial Activities : New 1,2,3-triazolyl pyrazole derivatives have been identified to exhibit broad antimicrobial activities and moderate to good antioxidant properties, potentially effective as inhibitors of E. coli MurB enzyme (Bhat et al., 2016).

  • Synthesis Flexibility : A flexible synthesis approach allows for the creation of pyrazoles with different functionalized substituents at C3 and C5, leading to new polyfunctional pyrazoles (Grotjahn et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, “3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJMPTWMRVXTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640191
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

CAS RN

916766-83-1
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (1.00 g) in THF (15.0 mL) was added dropwise thionyl chloride (0.58 mL) under ice-cooling, and the mixture was stirred at 17° C. for 16 hr. The reaction mixture was diluted with water and ethyl acetate, and saturated aqueous sodium bicarbonate was added thereto. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.65 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Reactant of Route 5
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Citations

For This Compound
2
Citations
JCC Dallagnol, E Khajehali… - Journal of Medicinal …, 2018 - ACS Publications
Targeting allosteric sites at M 1 muscarinic acetylcholine receptors is a promising strategy for the treatment of Alzheimer’s disease. Positive allosteric modulators not only may potentiate …
Number of citations: 15 pubs.acs.org
Y Yu, SF Wu, XB Zhu, Y Yuan, Z Li… - The Journal of Organic …, 2022 - ACS Publications
Sulfoxides are actively engaged as versatile synthetic building blocks, chiral ligands, bioactive molecules, and function materials. However, their oxidative syntheses from thioethers are …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.